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Compound of Interest

Compound Name: Mmv-048

Cat. No.: B609195 Get Quote

A comprehensive analysis of the clinical trial data for the novel phosphatidylinositol 4-kinase

inhibitor MMV-048, benchmarked against current standard-of-care antimalarials. This guide

provides researchers, scientists, and drug development professionals with a detailed overview

of its efficacy, safety, and pharmacokinetic profile, alongside a discussion of its limitations and

potential role in future malaria treatment strategies.

MMV-048 (also known as MMV390048) has emerged as a promising novel antimalarial

compound, primarily due to its unique mechanism of action targeting the Plasmodium

phosphatidylinositol 4-kinase (PI4K).[1][2][3] This novel target makes it a candidate for

combating drug-resistant malaria strains.[3][4] Human clinical trials to date have focused on

establishing its safety, tolerability, pharmacokinetic profile, and preliminary efficacy. This guide

synthesizes the available data from these trials and provides a comparative perspective

against established treatments for uncomplicated malaria, namely artemether-lumefantrine and

atovaquone-proguanil.

Comparative Clinical Trial Data
The following tables summarize the key quantitative data from clinical studies of MMV-048 and

the standard-of-care comparators.
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Table 1: Efficacy of MMV-048 in Human

Studies

Study Phase Key Efficacy Findings

Phase 1 (Induced Blood-Stage Malaria Model)

In a volunteer infection study, a single 20 mg

dose, considered sub-therapeutic, demonstrated

initial antimalarial activity, but was followed by

rapid recrudescence in most subjects.[1][5][6]

Higher doses of 40 mg and 80 mg showed a

dose-dependent increase in parasite clearance

rates.[7]

Phase 2a (Uncomplicated P. vivax Malaria)

A single 120 mg oral dose resulted in a 100%

adequate clinical and parasitological response

(ACPR) at day 14 in the eight male patients

enrolled.[3] Asexual parasites and gametocytes

were cleared in all patients.[3] However,

recurrent P. vivax infections occurred in two

patients by day 28, and a new P. falciparum

infection was observed in another.[3]
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Table 2: Efficacy of Standard-of-Care

Antimalarials (for Uncomplicated P.

falciparum Malaria)

Drug Combination Key Efficacy Findings (PCR-Corrected ACPR)

Artemether-Lumefantrine

Consistently demonstrates high efficacy, with

PCR-corrected ACPR rates typically at or above

95% in various studies across Africa.[8][9][10]

For instance, a 2018 study in Tanzania reported

a PCR-corrected ACPR of 97.6% to 100% on

day 28.[8]

Atovaquone-Proguanil

Generally effective, with treatment failure rates

between 5% and 10% in some instances.[11] A

study in travelers returning to Denmark showed

100% cure rates for uncomplicated P. falciparum

malaria.[12] Combining with artesunate may

reduce treatment failures.[11]

Table 3: Safety and Tolerability Profile

Drug Common Adverse Events

MMV-048

Generally well-tolerated in single oral doses up

to 120 mg.[1][5][6] Adverse events were

predominantly mild and included headache and

gastrointestinal symptoms.[3] No obvious

correlation between adverse events and dose

was observed in the first-in-human study.[1][5]

[6]

Artemether-Lumefantrine
Well-tolerated. Common adverse events include

cough, runny nose, and abdominal pain.[8]

Atovaquone-Proguanil
Generally mild adverse effects, often considered

to be related to the malaria infection itself.[12]
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Table 4: Pharmacokinetic Parameters of

MMV-048

Parameter Finding

Absorption

Rapidly absorbed, with a median Tmax of 1 to

2.5 hours in fasted states.[6] Food intake may

delay absorption.[6]

Elimination Half-Life

Long elimination half-life, exceeding 149 hours,

which was longer than predicted from preclinical

studies.[6]

Variability

Initial studies with a powder-in-bottle formulation

showed considerable inter-subject

pharmacokinetic variability.[5] Reformulation into

tartaric acid and Syloid tablets significantly

reduced this variability.[1][5]

Exposure in Patients

In the Phase 2a study with P. vivax patients,

drug exposure (AUC) was lower than observed

in healthy volunteers, with high variability

between patients.[3]

Experimental Protocols
MMV-048 Clinical Trials
Phase 1 First-in-Human Study (NCT02230579): This was a double-blind, randomized, placebo-

controlled, single ascending dose study in healthy volunteers. The primary objective was to

assess the safety and tolerability of single oral doses of MMV-048. Pharmacokinetics were also

evaluated.[1][6]

Phase 1 Induced Blood-Stage Malaria (IBSM) Study (NCT02281344): An open-label study in

healthy volunteers to evaluate the antimalarial activity of MMV-048. Participants were

inoculated with P. falciparum-infected erythrocytes and subsequently treated with a single dose

of MMV-048. The primary endpoint was the rate of parasite clearance.[1][7]
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Phase 2a Study in Malaria Patients (NCT02880241): An open-label, adaptive design study to

evaluate the efficacy, safety, tolerability, and pharmacokinetics of a single 120 mg dose of

MMV-048 in adult male patients with uncomplicated P. vivax or P. falciparum malaria in

Ethiopia.[3][13] The primary endpoint was the adequate clinical and parasitological response

(ACPR) at day 14.[3]

Inclusion Criteria (abbreviated): Adult males aged 18-55 years with microscopically

confirmed P. vivax or P. falciparum monoinfection (1,000–40,000 asexual parasites/µL), fever

or history of fever, and no signs of severe malaria.[3]

Screening & Enrollment Treatment & In-patient Monitoring Out-patient Follow-up

Patient Screening
(Inclusion/Exclusion Criteria) Informed Consent Enrollment of Patients with

Uncomplicated Malaria Single Oral Dose of 120mg MMV-048 (Day 0) In-patient Monitoring (until Day 3) Parasite & Clinical Assessment Follow-up Visits (Days 7, 14, 21, 28) Primary Endpoint Assessment (ACPR at Day 14) Final Outcome Assessment

Click to download full resolution via product page

Fig 1. Simplified workflow of the MMV-048 Phase 2a clinical trial.

Mechanism of Action and Signaling Pathway
MMV-048 functions by inhibiting the Plasmodium phosphatidylinositol 4-kinase (PI4K), an

enzyme crucial for the parasite's life cycle.[1][2] PI4K is involved in the trafficking of vesicles

from the Golgi apparatus, a process essential for parasite development and replication. By

inhibiting PI4K, MMV-048 disrupts this critical pathway, leading to parasite death.
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Fig 2. Mechanism of action of MMV-048 via inhibition of PI4K.

Limitations and Challenges
Despite its promise, the clinical development of MMV-048 has encountered several challenges:

Pharmacokinetic Variability: The initial powder-in-bottle formulation led to high inter-subject

variability in drug exposure.[5] While improved tablet formulations have been developed, the

lower-than-expected exposure in malaria patients compared to healthy volunteers requires

further investigation.[3]

Recrudescence and New Infections: In the Phase 2a trial, while initial parasite clearance was

rapid, the recurrence of P. vivax and the emergence of a new P. falciparum infection suggest
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that the single 120 mg dose may not be sufficient for a curative monotherapy, especially in

regions with high transmission.[3]

Early Trial Termination: The Phase 2a study was terminated prematurely due to operational

reasons and emerging teratogenicity data in a concurrent rodent study.[3] This has halted the

progression of clinical evaluation in patients and raises safety concerns that need to be

addressed.

Lack of Comparative Clinical Data: To date, there have been no head-to-head clinical trials

comparing MMV-048 with current first-line antimalarials. Such studies are essential to

definitively establish its position in the therapeutic landscape.

Conclusion and Future Directions
MMV-048 represents a significant advancement in the search for new antimalarials with a novel

mechanism of action. Its activity against multiple life-cycle stages of the parasite and its

potential for single-dose administration are highly desirable attributes.[4] However, the

limitations observed in early human trials, particularly the pharmacokinetic variability and the

premature termination of the Phase 2a study, underscore the challenges ahead.

Future research should focus on optimizing the dosing regimen, potentially in combination with

a partner drug, to ensure sustained therapeutic concentrations and prevent recrudescence. A

thorough investigation of the teratogenicity signal is critical to determine the future viability of

this compound for widespread use. Direct comparative trials against standard-of-care therapies

will be necessary to ascertain its relative efficacy and safety. Should these hurdles be

overcome, MMV-048 could become a valuable tool in the global effort to control and eradicate

malaria.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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